12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine
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Overview
Description
12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine: is a complex organic compound with the molecular formula C18H12N2S2 and a molecular weight of 320.43 g/mol . It is a polycyclic aromatic compound that contains both benzothiazine and phenothiazine moieties, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the polycyclic structure .
Industrial Production Methods: The scalability of these methods would depend on the availability of precursors and the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: specific applications in these fields are still under investigation .
Industry: In industry, this compound may be used in the production of dyes, pigments, and other materials that require stable, polycyclic aromatic compounds .
Mechanism of Action
The mechanism of action of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Phenothiazine: A simpler compound with a similar tricyclic structure.
Benzothiazine: Another related compound with a benzothiazine moiety.
Dibenzo[c,f][1,2]thiazine: A compound with a similar polycyclic structure but different functional groups.
Uniqueness: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is unique due to its combination of benzothiazine and phenothiazine moieties, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
258-73-1 |
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Molecular Formula |
C18H30N2S2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
4,22-dithia-11,15-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosane |
InChI |
InChI=1S/C18H30N2S2/c1-3-7-15-11(5-1)19-13-9-14-18(10-17(13)21-15)22-16-8-4-2-6-12(16)20-14/h11-20H,1-10H2 |
InChI Key |
LFRNQTXBVCIVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3CC4C(CC3S2)SC5CCCCC5N4 |
Origin of Product |
United States |
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